(2-Benzyloxy-phenyl)-hydrazine hydrochloride

Antifungal Hydrazine derivatives Structure-activity relationship

Researchers requiring exclusive 7-substituted indole scaffolds face regioselectivity challenges with unsubstituted or meta/para-substituted phenylhydrazines. (2-Benzyloxy-phenyl)-hydrazine hydrochloride solves this via its ortho-benzyloxy group, ensuring 100% regioselectivity for 7-benzyloxyindole in Fischer indole synthesis. • 100% 7-isomer yield in Fischer indolization-no regioisomeric mixtures • MIC 10 µg/mL against C. albicans; IC50 15-20 µM across HeLa, MCF-7, A549 • Hydrochloride salt ensures stability at -20°C for reproducible results

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 34288-06-7
Cat. No. B112504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzyloxy-phenyl)-hydrazine hydrochloride
CAS34288-06-7
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2NN.Cl
InChIInChI=1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H
InChIKeyKZRIXZCUNKWRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Benzyloxy-phenyl)-hydrazine hydrochloride


(2-Benzyloxy-phenyl)-hydrazine hydrochloride (CAS 34288-06-7) is a phenylhydrazine derivative featuring a benzyloxy group at the ortho-position. Its hydrochloride salt form (C13H15ClN2O) enhances stability and handling . This compound is primarily valued as a reagent in Fischer indole synthesis, where the ortho-benzyloxy substitution pattern enables regioselective cyclization to yield 7-benzyloxyindoles, which are critical intermediates in pharmaceutical and natural product synthesis . Unlike para- or meta-substituted analogs, the ortho-configuration uniquely influences the electronic environment at the hydrazine moiety, affecting both reaction yields and the structural fidelity of the resulting heterocyclic frameworks . This guide focuses on quantifiable differentiation to support rigorous scientific selection and procurement decisions.

Why Substitution Fails: (2-Benzyloxy-phenyl)-hydrazine hydrochloride


Substituting (2-Benzyloxy-phenyl)-hydrazine hydrochloride with unsubstituted phenylhydrazine or with its para- and meta-benzyloxy regioisomers (e.g., CAS 52068-30-1 or 59146-68-8) is not chemically equivalent and will lead to divergent synthetic outcomes. The ortho-benzyloxy group exerts a unique steric and electronic influence on the hydrazine nitrogen, directly impacting the regioselectivity of Fischer indolization and subsequent functional group manipulations . While para- and meta-substituted analogs can serve as intermediates in distinct pathways (e.g., leading to 5- or 6-substituted indoles), they do not provide the specific 7-substituted indole scaffold that the ortho-isomer uniquely affords [1]. Furthermore, the salt form (hydrochloride) versus the free base (CAS 247023-19-4) presents different solubility and stability profiles, with the hydrochloride offering superior handling and storage characteristics for precise laboratory workflows . The evidence below quantifies these critical differentiations to inform procurement and experimental design.

Quantitative Differentiation: (2-Benzyloxy-phenyl)-hydrazine hydrochloride


Antifungal Activity Against Candida albicans

In vitro antifungal assays demonstrate that the ortho-benzyloxy substitution on the phenylhydrazine core substantially improves activity against Candida albicans. (2-Benzyloxy-phenyl)-hydrazine hydrochloride exhibits a Minimum Inhibitory Concentration (MIC) of 10 µg/mL, whereas phenylhydrazine alone shows no significant inhibition at equivalent or higher concentrations . This >10-fold improvement in potency (when considering typical MIC thresholds) underscores the value of the specific benzyloxy moiety at the ortho-position for targeting fungal pathogens.

Antifungal Hydrazine derivatives Structure-activity relationship

Regioselective 7-Benzyloxyindole Formation

In Fischer indole cyclization, (2-Benzyloxy-phenyl)-hydrazine hydrochloride yields 7-benzyloxyindole with complete regioselectivity due to the ortho-directing effect of the benzyloxy group. In contrast, the para-substituted analog (4-benzyloxyphenylhydrazine) produces 5-benzyloxyindole, and the meta-substituted analog yields a mixture of 4- and 6-substituted regioisomers . This exclusive formation of the 7-substituted product is a critical differentiator for synthetic routes requiring this specific substitution pattern.

Fischer indole synthesis Regioselectivity Heterocyclic chemistry

Differential Cytotoxicity Profile

Evaluation of (2-Benzyloxy-phenyl)-hydrazine against a panel of cancer cell lines reveals a distinct cytotoxicity profile compared to structurally related analogs. The compound displays IC50 values of 15 µM (HeLa), 20 µM (MCF-7), and 18 µM (A549) . While direct head-to-head data for para- or meta-substituted analogs in the same assay are not available, the para-substituted analog (4-benzyloxyphenylhydrazine) has been reported to induce apoptosis in MCF-7 cells at concentrations >50 µM , suggesting a potential potency advantage for the ortho-isomer.

Cytotoxicity Cancer cell lines Hydrazine derivatives

Enhanced Storage Stability vs. Free Base

The hydrochloride salt of (2-Benzyloxy-phenyl)-hydrazine demonstrates improved long-term stability over its free base counterpart (CAS 247023-19-4). Vendor specifications for the hydrochloride salt recommend storage at -20°C for maximum recovery, with acceptable short-term stability at room temperature . In contrast, the free base is typically stored at 2-8°C and is more prone to oxidation and decomposition due to the absence of the stabilizing counterion .

Chemical stability Storage conditions Hydrazine salts

Optimal Application Scenarios: (2-Benzyloxy-phenyl)-hydrazine hydrochloride


Synthesis of 7-Substituted Indole Scaffolds

Employ (2-Benzyloxy-phenyl)-hydrazine hydrochloride in Fischer indole synthesis when exclusive access to 7-benzyloxyindole is required. This application leverages the ortho-substituent's complete regioselectivity (100% yield of the 7-isomer) , avoiding the regioisomeric mixtures produced by meta- or para-substituted analogs. This is particularly valuable in medicinal chemistry programs targeting specific indole-based pharmacophores and in the total synthesis of natural products containing a 7-oxygenated indole core.

Antifungal Lead Discovery Targeting Candida albicans

Utilize (2-Benzyloxy-phenyl)-hydrazine hydrochloride as a starting point for developing novel antifungal agents, given its confirmed MIC of 10 µg/mL against C. albicans . This potency, significantly exceeding that of unsubstituted phenylhydrazine, makes it a more promising scaffold for hit-to-lead optimization campaigns. Researchers should note that while this MIC is a valuable benchmark, further medicinal chemistry is required to improve selectivity and drug-like properties.

SAR Studies of Cytotoxic Hydrazines

Incorporate this compound into SAR studies aimed at understanding the impact of substitution pattern on anti-proliferative activity. Its distinct cytotoxicity profile (IC50 values of 15-20 µM across HeLa, MCF-7, and A549 cell lines ) provides a quantitative dataset for comparing the ortho-benzyloxy motif against other regioisomers and functional group modifications. This information is critical for rationally designing more potent and selective analogs for oncology research.

Precise Reactions with Stable Hydrazine Reagents

Select the hydrochloride salt form for applications demanding high reagent integrity and reproducible results. Its recommended -20°C storage ensures superior long-term stability compared to the more labile free base, minimizing the risk of degradation that could compromise reaction yields or lead to spurious biological activity. This is especially important for sensitive catalytic reactions or long-term biological assay campaigns where compound fidelity is paramount.

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